molecular formula C8H9NO4S2 B1621013 1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one CAS No. 845266-22-0

1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one

Cat. No.: B1621013
CAS No.: 845266-22-0
M. Wt: 247.3 g/mol
InChI Key: FMJZSKDZSDSXRG-UHFFFAOYSA-N
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Description

1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one is a complex organic compound featuring a thienyl ring substituted with a nitro group and a hydroxyethylthio group

Preparation Methods

The synthesis of 1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a thienyl precursor followed by the introduction of the hydroxyethylthio group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize byproducts .

Chemical Reactions Analysis

1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thienyl ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one include other thienyl derivatives with different substituents. For example:

Properties

IUPAC Name

1-[5-(2-hydroxyethylsulfanyl)-4-nitrothiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S2/c1-5(11)7-4-6(9(12)13)8(15-7)14-3-2-10/h4,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJZSKDZSDSXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)SCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365169
Record name 1-{5-[(2-Hydroxyethyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845266-22-0
Record name 1-{5-[(2-Hydroxyethyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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